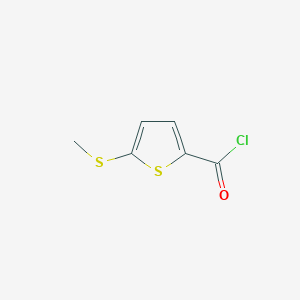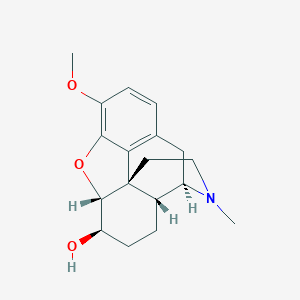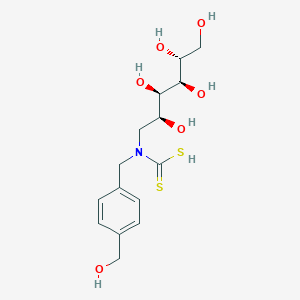
Ethyl trans-3-isopropyl-2-oxiranecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trans-3-isopropyl-2-oxiranecarboxylate, also known as ethyl trans-3-(1-methylethyl)-2-oxirane-carboxylate, is a chemical compound that belongs to the family of oxiranes. It is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate involves the formation of a reactive oxirane intermediate. This intermediate can undergo various transformations, such as ring-opening reactions and nucleophilic additions. The chiral nature of the compound allows for the formation of enantiomerically pure products, which is important in many applications.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It is also not expected to have any significant environmental impact.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. It is also a relatively simple and inexpensive reagent to synthesize. However, its low solubility in water can limit its use in certain applications.
Future Directions
There are several future directions for the use of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropyl-2-oxiranecarboxylate in scientific research. One potential area of interest is in the development of new catalysts for the asymmetric epoxidation of alkenes. Additionally, it may have potential applications in the synthesis of new pharmaceuticals and natural products. Further studies on its biochemical and physiological effects may also be of interest.
Conclusion:
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is a valuable compound in scientific research due to its unique properties and applications. Its chiral nature allows for the formation of enantiomerically pure products, which is important in many applications. While there are limited studies on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research on its potential applications and future directions may lead to new discoveries and advancements in the field of organic synthesis.
Synthesis Methods
Ethyl trans-3-isopropyl-2-oxiranecarboxylate can be synthesized through the epoxidation of Ethyl trans-3-isopropyl-2-oxiranecarboxylate trans-3-isopropylacrylate using a peracid or peroxyacid as an oxidizing agent. The reaction is typically carried out at low temperatures and under inert atmosphere conditions. The resulting product is a clear, colorless liquid that is soluble in most organic solvents.
Scientific Research Applications
Ethyl trans-3-isopropyl-2-oxiranecarboxylate is widely used in scientific research for its unique properties and applications. It is commonly used as a chiral building block in the synthesis of various organic compounds. It has been shown to be an effective reagent for the asymmetric epoxidation of alkenes, which is a valuable reaction in organic synthesis. Additionally, it has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals.
properties
CAS RN |
136889-95-7 |
|---|---|
Product Name |
Ethyl trans-3-isopropyl-2-oxiranecarboxylate |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
HPSAABPQZURAKQ-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C(C)C |
synonyms |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



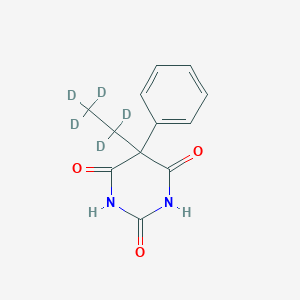
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
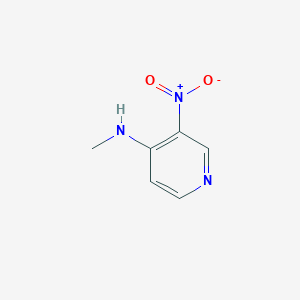
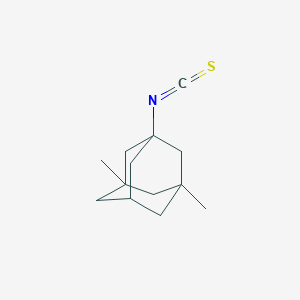
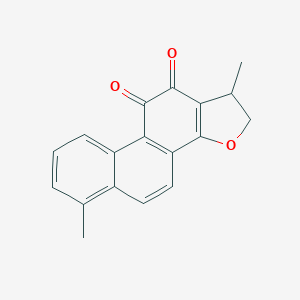
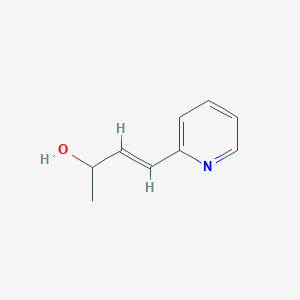
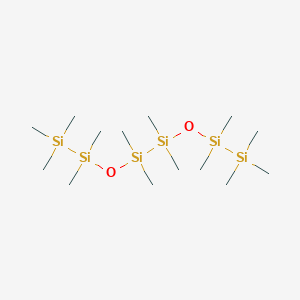


![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
